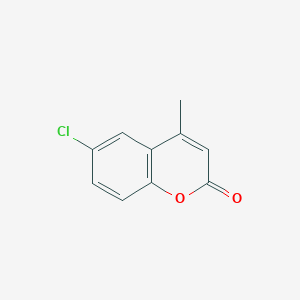

2H-1-Benzopyran-2-one, 6-chloro-4-methyl-

Description

Historical Context and Significance of the Coumarin (B35378) Scaffold in Chemical Research

The history of coumarin research began in 1820 when the simplest member of the family, coumarin itself (2H-1-benzopyran-2-one), was first isolated from the tonka bean. researchgate.netresearchgate.net Initially mistaken for benzoic acid, its unique structure was soon identified, paving the way for over two centuries of scientific inquiry. chemmethod.com The coumarin scaffold is a versatile and privileged structure in medicinal chemistry, found in numerous natural products, particularly in plants, as well as in fungi and microorganisms. researchgate.netnih.gov

The significance of the coumarin framework is rooted in its wide array of biological activities. researchgate.netchemmethod.com Derivatives of this scaffold have been shown to exhibit properties including anticoagulant, antimicrobial, anti-inflammatory, and anticancer activities. chemmethod.comnih.govchemmethod.com This broad spectrum of bioactivity is attributed to the ability of the benzopyrone system to interact with various enzymes and receptors in living organisms. researchgate.net The synthetic accessibility and the ease with which the coumarin nucleus can be modified have further cemented its importance, allowing for the creation of a vast library of derivatives for drug discovery and development. researchgate.netresearchgate.net

Rationale for Academic Research on Chlorinated 4-Methylcoumarins

Academic interest in chlorinated 4-methylcoumarins stems from several key areas of chemical and biological research. The introduction of a halogen, such as chlorine, into the coumarin scaffold is a common strategy in medicinal chemistry to modulate the compound's physicochemical properties, such as lipophilicity and electronic character, which can in turn influence its biological activity. chemmethod.com Research has shown that halogenated coumarins can exhibit significant cytotoxic activity against cancer cell lines. chemmethod.com

Furthermore, the study of chlorinated coumarins is relevant to environmental science. For instance, some hydroxylated and methoxylated coumarins found in natural waters can react with chlorine during water disinfection processes to form chlorinated coumarin byproducts. nih.gov The identification of these new disinfection byproducts necessitates research into their toxicological profiles, providing another impetus for the synthesis and study of compounds like 6-chloro-4-methylcoumarin. nih.gov

The 4-methyl substitution is also of significant interest. The Pechmann condensation, a classic method for coumarin synthesis, often utilizes ethyl acetoacetate (B1235776) to install a methyl group at the C4 position, making 4-methylcoumarins readily accessible. wikipedia.orgamazonaws.com These compounds serve as foundational structures for further chemical elaboration and have been investigated for a range of applications, from fluorescent probes to inhibitors of enzymes like monoamine oxidase. nih.govrsc.org The combination of both chloro and methyl substituents on the coumarin core thus provides a target for academic inquiry aimed at discovering novel compounds with potentially enhanced or unique biological or photophysical properties. nih.govmdpi.com

Scope of Academic Inquiry and Research Objectives for 6-Chloro-4-methyl-2H-Chromen-2-one

While extensive research exists for the broader coumarin class, dedicated studies on 6-chloro-4-methyl-2H-1-benzopyran-2-one are not widely available in published literature. Therefore, the scope of academic inquiry and research objectives for this specific compound are typically inferred from studies on its close structural analogs. The primary objectives would likely encompass its synthesis, structural characterization, and evaluation of its biological and physical properties.

A primary research objective would be the efficient synthesis of the title compound. The most probable synthetic route is the Pechmann condensation, which involves the acid-catalyzed reaction of 4-chlorophenol (B41353) with ethyl acetoacetate or a similar β-ketoester. wikipedia.orgamazonaws.comnih.gov

Following a successful synthesis, a thorough characterization of the compound would be essential. This involves the use of various spectroscopic techniques to confirm its molecular structure.

Expected Spectroscopic Data for 6-Chloro-4-methyl-2H-1-benzopyran-2-one:

| Technique | Expected Observations |

|---|---|

| ¹H NMR | Signals corresponding to the methyl group protons, the vinylic proton at C3, and the aromatic protons on the benzene (B151609) ring, with splitting patterns consistent with the substitution. |

| ¹³C NMR | Resonances for the carbonyl carbon of the lactone, the carbons of the pyrone ring, the methyl carbon, and the carbons of the chlorinated benzene ring. |

| IR Spectroscopy | A strong absorption band for the lactone carbonyl (C=O) stretching vibration, typically around 1700-1740 cm⁻¹, along with bands for C=C aromatic stretching and C-Cl stretching. researchgate.netnih.gov |

| Mass Spectrometry | A molecular ion peak corresponding to the compound's molecular weight, and characteristic fragmentation patterns including the loss of a CO molecule, which is typical for coumarins. benthamopen.comresearchgate.net |

Another key research objective would be the investigation of the compound's potential biological activities, guided by the known properties of related coumarins.

Potential Areas of Biological Investigation:

| Activity | Rationale |

|---|---|

| Antimicrobial/Antifungal | Many substituted coumarins have shown activity against various bacterial and fungal strains. chemmethod.comnih.gov |

| Anticancer/Cytotoxic | The presence of a halogen on the coumarin ring has been linked to cytotoxic effects in cancer cell lines. chemmethod.com |

| Enzyme Inhibition | Coumarin derivatives are known to inhibit a variety of enzymes, such as carbonic anhydrase and monoamine oxidase B. nih.govwikipedia.org |

| Fluorescent Properties | Coumarins are well-known fluorophores, and the substitution pattern can tune their emission and excitation wavelengths for potential use as fluorescent probes. rsc.org |

The physicochemical properties of 6-chloro-4-methyl-2H-1-benzopyran-2-one would also be determined to understand its behavior in biological and chemical systems.

Predicted Physicochemical Properties:

| Property | Predicted Value |

|---|---|

| Molecular Formula | C₁₀H₇ClO₂ |

| Molecular Weight | 194.61 g/mol |

| Appearance | Likely a crystalline solid |

| Solubility | Expected to have low solubility in water and good solubility in common organic solvents. gogiachemical.net |

The collective data from these lines of inquiry would provide a comprehensive chemical and biological profile of 6-chloro-4-methyl-2H-1-benzopyran-2-one, contributing to the broader understanding of structure-activity relationships within the coumarin class.

Structure

2D Structure

3D Structure

Properties

CAS No. |

24145-78-6 |

|---|---|

Molecular Formula |

C10H7ClO2 |

Molecular Weight |

194.61 g/mol |

IUPAC Name |

6-chloro-4-methylchromen-2-one |

InChI |

InChI=1S/C10H7ClO2/c1-6-4-10(12)13-9-3-2-7(11)5-8(6)9/h2-5H,1H3 |

InChI Key |

QCRDBIMUDSBUAK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=C(C=C2)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Classical Synthetic Routes to 6-Chloro-4-methyl-2H-Chromen-2-one and Related Structures

Traditional methods for coumarin (B35378) synthesis have been well-established for over a century, providing reliable pathways to a diverse array of these heterocyclic compounds.

Pechmann Condensation Approaches

The Pechmann condensation, discovered by Hans von Pechmann in 1884, remains a cornerstone of coumarin synthesis. wikipedia.org This acid-catalyzed reaction involves the condensation of a phenol (B47542) with a β-keto ester. wikipedia.org The mechanism is initiated by the formation of an ester or transesterification, followed by an intramolecular cyclization and subsequent dehydration to yield the coumarin ring system. wikipedia.org

The reaction conditions for the Pechmann condensation can be harsh, often requiring strong acids like sulfuric acid, aluminum chloride, or trifluoroacetic acid, and elevated temperatures. wikipedia.orgresearchgate.net The reactivity of the phenol plays a crucial role; activated phenols such as resorcinol (B1680541) can undergo the reaction under milder conditions, while less reactive phenols require more forcing conditions. wikipedia.org For instance, the synthesis of 4-methylcoumarin (B1582148) from the less reactive phenol and ethyl acetoacetate (B1235776) in the presence of sulfuric acid gives a low yield of approximately 3%. researchgate.net

Table 1: Examples of Pechmann Condensation for 4-Methylcoumarin Derivatives

| Phenol Reactant | β-Keto Ester | Catalyst | Yield | Reference |

| Phenol | Ethyl acetoacetate | Sulfuric Acid | ~3% | researchgate.net |

| Resorcinol | Ethyl acetoacetate | Amberlyst-15 (Microwave) | 97% | nih.gov |

| m-Methoxyphenol | Ethyl acetoacetate | InCl₃ (Ball Mill) | 80% | mdpi.com |

Reactions Involving 4-Chlororesorcinol (B43231) and Ethyl Acetoacetate

A direct application of the Pechmann condensation for the synthesis of a closely related structure involves the reaction of 4-chlororesorcinol with ethyl acetoacetate. This reaction, typically catalyzed by an acid, leads to the formation of 6-chloro-7-hydroxy-4-methylcoumarin. The presence of the hydroxyl group in resorcinol activates the ring towards electrophilic substitution, facilitating the cyclization process. The interaction between resorcinol and ethyl acetoacetate is a classic condensation reaction, often catalyzed by acids, where the two molecules combine with the loss of a small molecule like water. et-chem.com The mechanism involves the initial protonation of ethyl acetoacetate, making it more electrophilic, followed by a nucleophilic attack from the resorcinol and subsequent dehydration and tautomerization. et-chem.com

While specific literature detailing the direct synthesis of 6-chloro-4-methyl-2H-1-benzopyran-2-one from 4-chlorophenol (B41353) and ethyl acetoacetate via the Pechmann condensation is not abundant, the general principles of the reaction with non-activated phenols suggest that it would require strong acid catalysis and potentially higher temperatures to achieve reasonable yields.

Wittig Reaction Applications

The Wittig reaction provides an alternative and powerful method for the synthesis of alkenes and can be adapted for the preparation of coumarins. masterorganicchemistry.comlibretexts.org This reaction involves the treatment of an aldehyde or ketone with a phosphonium (B103445) ylide (Wittig reagent). masterorganicchemistry.com For coumarin synthesis, the process typically starts with an o-hydroxybenzaldehyde, which reacts with a phosphorus ylide, such as one derived from an α-haloacetate, to form the coumarin ring system. sciensage.info

The Wittig reagent is generally prepared from triphenylphosphine (B44618) and an alkyl halide, followed by deprotonation with a strong base. libretexts.orglibretexts.org A significant advantage of the Wittig reaction is that the position of the newly formed double bond is precisely controlled. libretexts.org However, a notable drawback is the formation of triphenylphosphine oxide as a byproduct, which can sometimes be challenging to separate from the desired product. mnstate.edu

Modern and Green Chemistry Approaches in Coumarin Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly and efficient synthetic methods. These "green" approaches aim to reduce waste, minimize the use of hazardous reagents, and lower energy consumption.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a valuable tool in green chemistry, often leading to dramatic reductions in reaction times, increased yields, and cleaner reactions compared to conventional heating methods. rasayanjournal.co.inresearchgate.net The Pechmann condensation is particularly well-suited for microwave irradiation.

Several studies have demonstrated the successful synthesis of coumarins under microwave conditions, often using solid acid catalysts or in solvent-free systems. nih.govrasayanjournal.co.in For example, the reaction of resorcinol and ethyl acetoacetate to form 7-hydroxy-4-methylcoumarin can be achieved in high yield with significantly shorter reaction times under microwave irradiation compared to conventional heating. nih.govrasayanjournal.co.in One study reported a 97% yield of 7-hydroxy-4-methylcoumarin over an Amberlyst-15 catalyst after just 20 minutes of microwave irradiation. nih.gov Another study achieved a 55.25% yield of the same compound using SnCl₂·2H₂O as a catalyst under microwave irradiation for 260 seconds. ui.ac.id These protocols highlight the potential for rapid and efficient synthesis of coumarin derivatives, including 6-chloro-4-methyl-2H-1-benzopyran-2-one, by adapting the Pechmann condensation to microwave conditions.

Table 2: Comparison of Conventional vs. Microwave-Assisted Pechmann Condensation

| Reactants | Catalyst | Method | Reaction Time | Yield | Reference |

| Resorcinol + Ethyl acetoacetate | SnCl₂·2H₂O | Microwave | 260 seconds | 55.25% | ui.ac.id |

| Phenol + Ethyl acetoacetate | Amberlyst-15 | Microwave | 20 minutes | 43% | nih.gov |

| Phenol + Ethyl acetoacetate | Sulfuric Acid | Conventional | - | ~3% | researchgate.net |

Multi-Component Reaction (MCR) Strategies

Multi-component reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials. wikipedia.orgnih.gov MCRs are highly valued in medicinal and combinatorial chemistry for their efficiency, atom economy, and ability to rapidly generate complex molecular libraries. nih.gov

While specific MCRs for the direct synthesis of 6-chloro-4-methyl-2H-1-benzopyran-2-one are not extensively documented, the general principles of MCRs can be applied to coumarin synthesis. For example, a one-pot four-component reaction has been reported for the synthesis of benzyl (B1604629) pyrazolyl coumarin derivatives, involving the reaction of an aryl hydrazine (B178648), ethyl acetoacetate, an aromatic aldehyde, and 4-hydroxycoumarin. sciensage.info This demonstrates the potential for developing novel MCRs that could lead to the target molecule or its derivatives in a highly efficient manner.

Derivatization Strategies and Analogue Synthesis of 6-Chloro-4-methyl-2H-Chromen-2-one

The chemical structure of 6-chloro-4-methyl-2H-chromen-2-one offers several sites for derivatization, including the aromatic ring, the pyrone ring, and the 4-methyl group. Researchers have exploited these sites to synthesize a vast library of analogues through various chemical reactions.

O-Substitution and Functionalization

O-substitution is a common strategy for modifying coumarins, particularly those bearing a hydroxyl group. For analogues of 6-chloro-4-methyl-2H-chromen-2-one that contain a hydroxyl group (e.g., 6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one), the hydroxyl moiety is a prime target for functionalization. This can alter solubility, reactivity, and biological interactions. For instance, the hydroxyl group can be converted to an acetate (B1210297), which reduces its hydrogen-bonding capacity.

Another key functionalization pathway involves the 4-methyl group. This group can be halogenated, for example, using bromine to yield 6-chloro-4-bromomethylcoumarin. nih.gov This brominated intermediate is a versatile precursor for further substitutions. It can react with phenols, such as 4-methyl-phenol, in the presence of a base like anhydrous potassium carbonate in dry acetone, to form 4-aryloxymethylcoumarins. nih.gov This reaction proceeds via nucleophilic substitution, where the phenoxide ion displaces the bromide. nih.gov

Table 1: Examples of O-Substitution and Functionalization Reactions

| Starting Material | Reagent(s) | Product | Reaction Type |

|---|---|---|---|

| 6-Chloro-4-methyl-2-oxo-2H-chromen-7-ol | Acetic Anhydride | 6-Chloro-4-methyl-2-oxo-2H-chromen-7-yl acetate | O-Acetylation |

| 6-Chloro-4-bromomethylcoumarin | 4-Methyl-phenol, K₂CO₃ | 6-Chloro-4-[(4-methyl)phenoxymethyl]coumarin nih.gov | Nucleophilic Substitution |

| 4-Hydroxycoumarin Analogue | Propargyl bromide | 4-O-propargylated coumarin acs.org | O-Alkylation |

Halogenation and Other Aromatic Substitutions

Electrophilic aromatic substitution (EAS) is a fundamental process for functionalizing the benzene (B151609) ring of the coumarin scaffold. youtube.com The general mechanism involves the attack of the aromatic ring (acting as a nucleophile) on a strong electrophile, forming a resonance-stabilized carbocation intermediate (sigma complex). youtube.comyoutube.com A subsequent deprotonation step restores aromaticity. youtube.com

Nitration: A prominent example of EAS on a coumarin ring is nitration. The nitration of the closely related 7-hydroxy-4-methylcoumarin with a mixture of concentrated nitric and sulfuric acids yields a mixture of 6-nitro and 8-nitro isomers. researchgate.netmaxwellsci.com The reaction proceeds via the formation of the highly electrophilic nitronium ion (NO₂⁺). maxwellsci.com The directing effects of the existing substituents on the coumarin ring govern the position of the incoming nitro group. For 6-chloro-4-methyl-2H-chromen-2-one, the chloro and the ether oxygen of the pyrone ring would direct incoming electrophiles.

Halogenation: Further halogenation of the 6-chloro-4-methylcoumarin core can be achieved. Direct chlorination or bromination typically requires a Lewis acid catalyst, such as AlCl₃ or FeBr₃, to generate a potent electrophile. youtube.com For instance, reacting benzene with Cl₂ and AlCl₃ generates the electrophile for chlorination. youtube.com

Side-Chain Halogenation: Besides aromatic substitution, the 4-methyl group can undergo free-radical halogenation. However, a more common method for functionalization is the conversion to a halomethyl group, such as 4-(chloromethyl) or 4-(bromomethyl) derivatives, which are highly reactive intermediates for subsequent nucleophilic substitutions. The bromomethyl derivative is often more reactive than the chloromethyl analogue.

Table 2: Aromatic Substitution Reactions on Coumarin Scaffolds

| Reaction Type | Reagents | Electrophile | Typical Position(s) |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) maxwellsci.com | 6 and 8 positions on hydroxy-coumarins researchgate.net |

| Bromination | Br₂, FeBr₃ | Br⁺ equivalent | Ortho/para to activating groups youtube.com |

| Chlorination | Cl₂, AlCl₃ | Cl⁺ equivalent | Ortho/para to activating groups youtube.com |

| Sulfonation | Fuming H₂SO₄ | SO₃ | Ortho/para to activating groups youtube.com |

Formation of Chalcone-Based Flavones

Coumarin-chalcone hybrids are a significant class of derivatives synthesized from 4-methylcoumarins. Chalcones are characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings and are precursors to flavonoids. researchgate.netmdpi.com

A key synthetic route involves the oxidation of the 4-methyl group of 6-chloro-4-methyl-2H-chromen-2-one to a 4-formyl group (an aldehyde). nih.gov The Riley oxidation, using selenium dioxide (SeO₂) in refluxing xylene, is effective for this transformation. nih.gov The resulting 4-formyl-6-chloro-2H-chromen-2-one can then undergo condensation reactions with substituted acetophenones to yield chalcones.

The Claisen-Schmidt condensation is a classic method for chalcone (B49325) synthesis, involving the reaction of an aromatic aldehyde with an aromatic ketone, typically under basic (e.g., NaOH, KOH) or acidic catalysis. researchgate.netscribd.com A more modern and efficient approach is the Horner-Wadsworth-Emmons (HWE) reaction. nih.gov This method involves reacting the 4-formyl coumarin derivative with a β-aryl-β-ketophosphonate in the presence of a base like sodium methoxide (B1231860) (NaOMe) in dimethylformamide (DMF), leading to the target chalcones in excellent yields. nih.gov These chalcone intermediates can then be cyclized to form flavone (B191248) structures.

Synthesis of Heterocyclic Hybrid Molecules (e.g., Coumarin-Thiazole, Coumarin-Triazole)

Hybridizing the 6-chloro-4-methyl-2H-chromen-2-one scaffold with other heterocyclic rings like thiazole (B1198619) or triazole has been a fruitful strategy for generating novel compounds.

Coumarin-Triazole Hybrids: The synthesis of coumarin-1,2,3-triazole hybrids is often achieved through a multi-step sequence. nih.govnih.gov A common pathway starts with a coumarin ester, such as ethyl 6-chloro-2-oxo-2H-chromene-3-carboxylate. This ester is reacted with hydrazine hydrate (B1144303) to form the corresponding coumarin hydrazide. nih.gov The hydrazide is then treated with alcoholic potassium hydroxide (B78521) and carbon disulfide to form a dithiocarbazate intermediate, which is subsequently cyclized with hydrazine hydrate to yield a 4-amino-5-mercapto-4H-1,2,4-triazole ring attached at the C3 position of the coumarin. nih.gov

Another powerful method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry." This involves reacting a coumarin derivative bearing an azide (B81097) group with a terminal alkyne (or vice versa) to form the 1,2,3-triazole ring. acs.org

Coumarin-Thiazole Hybrids: The synthesis of coumarin-thiazole hybrids can be accomplished via the Hantzsch thiazole synthesis. chula.ac.th This typically involves the reaction of a 3-(2-bromoacetyl)-coumarin intermediate with a thiourea (B124793) or thioamide derivative. chula.ac.th The 3-(2-bromoacetyl) coumarin precursor can be prepared from the corresponding 3-acetylcoumarin. The reaction proceeds through cyclization to form the thiazole ring appended to the C3 position of the coumarin. chula.ac.th These hybrid molecules are of significant interest in medicinal chemistry. nih.gov

Table 3: Synthesis of Heterocyclic Hybrids

| Hybrid Type | Key Reaction | Common Precursors | Resulting Linkage |

|---|---|---|---|

| Coumarin-Triazole | Hydrazide cyclization | Coumarin-3-carbohydrazide, CS₂ nih.gov | C3-linked 1,2,4-triazole (B32235) nih.gov |

| Coumarin-Triazole | Azide-Alkyne Cycloaddition | Azido-coumarin, Terminal alkyne acs.orgnih.gov | C- or O-linked 1,2,3-triazole via a linker |

| Coumarin-Thiazole | Hantzsch Synthesis | 3-(2-Bromoacetyl)-coumarin, Thiourea chula.ac.th | C3-linked thiazole chula.ac.th |

Mechanistic Studies of Synthetic Pathways and Chemical Reactivity

Understanding the mechanisms of the synthetic pathways is crucial for optimizing reaction conditions and predicting product outcomes.

Pechmann Condensation: The synthesis of the 6-chloro-4-methylcoumarin scaffold itself is often achieved via the Pechmann condensation. This reaction involves the condensation of a phenol (5-chlorophenol) with a β-ketoester (ethyl acetoacetate) under acidic conditions. The mechanism is a three-step process: (1) trans-esterification between the phenol and the β-ketoester, (2) an intramolecular electrophilic aromatic substitution (a Friedel-Crafts acylation type step) where the hydroxylated ring attacks the ketone carbonyl, and (3) dehydration to form the α,β-unsaturated pyrone ring. rasayanjournal.co.in Acid catalysts play a key role by activating the carbonyl group of the β-ketoester. rasayanjournal.co.in

Electrophilic Aromatic Substitution (EAS): As detailed in section 2.3.2, the mechanism for reactions like nitration and halogenation involves two main steps. youtube.com First, the π-electrons of the coumarin's benzene ring attack the electrophile (e.g., NO₂⁺), breaking aromaticity and forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. This step is typically the slow, rate-determining step. youtube.com The second step is a fast deprotonation of the carbon atom that was attacked, with the electrons from the C-H bond moving back into the ring to restore the highly stable aromatic system. youtube.comyoutube.com

Chalcone Formation (Claisen-Schmidt): The base-catalyzed Claisen-Schmidt condensation mechanism begins with the deprotonation of the α-carbon of the ketone (e.g., an acetylcoumarin derivative) to form an enolate. This nucleophilic enolate then attacks the carbonyl carbon of the aromatic aldehyde. The resulting alkoxide intermediate is protonated by the solvent to form a β-hydroxy ketone (an aldol (B89426) adduct), which then readily dehydrates under the basic conditions to yield the α,β-unsaturated carbonyl system of the chalcone. researchgate.net

The reactivity of the 6-chloro-4-methyl-2H-chromen-2-one molecule is dictated by its functional groups. The chloromethyl group at C4 (if present) is a strong electrophilic site, susceptible to Sₙ2 reactions with various nucleophiles. The aromatic ring can undergo electrophilic substitution, while the pyrone ring can be opened by strong nucleophiles or bases.

Advanced Structural Elucidation and Computational Chemistry

Spectroscopic Analysis in Structural Research

Spectroscopy is a cornerstone in the identification and structural confirmation of organic molecules. By analyzing the interaction of the compound with electromagnetic radiation, detailed information about its chemical bonds, functional groups, and atomic nuclei can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. While specific experimental data for 6-chloro-4-methyl-2H-1-benzopyran-2-one is not widely published, the expected chemical shifts can be reliably inferred from data on closely related 4-methylcoumarin (B1582148) derivatives. researchgate.netrsc.org

In the ¹H NMR spectrum, the methyl group at the C4 position is expected to produce a sharp singlet, typically observed around δ 2.4 ppm. rsc.org The vinylic proton at the C3 position would also appear as a singlet, shifted further downfield to approximately δ 6.1-6.2 ppm, characteristic of its position within the α,β-unsaturated lactone system. rsc.org The aromatic region would display signals for the three protons on the substituted benzene (B151609) ring. The proton at C5, adjacent to the chlorine atom, and the proton at C7 would likely appear as doublets, while the C8 proton would be a doublet of doublets, with coupling constants determined by their ortho and meta relationships.

The ¹³C NMR spectrum provides complementary information, confirming the carbon skeleton. The lactone carbonyl carbon (C2) is the most deshielded, appearing around δ 160-162 ppm. The carbons of the aromatic ring and the double bond (C3, C4, C4a, C5, C6, C7, C8, C8a) would resonate in the δ 110-155 ppm range, with the chlorine-substituted C6 being identifiable. The methyl carbon (C4-CH₃) would give a characteristic signal in the aliphatic region, typically around δ 18-20 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 6-chloro-4-methyl-2H-1-benzopyran-2-one Data are estimations based on analogous 4-methylcoumarin compounds. rsc.org

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C2 | - | ~161 |

| C3 | ~6.2 (s) | ~115 |

| C4 | - | ~153 |

| C4-CH₃ | ~2.4 (s) | ~18 |

| C4a | - | ~118 |

| C5 | ~7.5 (d) | ~126 |

| C6 | - | ~130 |

| C7 | ~7.3 (dd) | ~119 |

| C8 | ~7.2 (d) | ~117 |

| C8a | - | ~152 |

Infrared (IR) spectroscopy is highly effective for identifying the principal functional groups within a molecule by detecting their characteristic vibrational frequencies. For 6-chloro-4-methyl-2H-1-benzopyran-2-one, the most prominent feature in its IR spectrum is the intense absorption band corresponding to the stretching vibration of the lactone carbonyl group (C=O). In related compounds like 6-methylcoumarin (B191867), this band appears very strongly around 1717 cm⁻¹. researchgate.net Other key absorptions include those for the aromatic C=C bonds, the C-O-C stretching of the pyrone ring, and the C-Cl bond.

Table 2: Key IR Absorption Frequencies for 6-chloro-4-methyl-2H-1-benzopyran-2-one

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| Lactone C=O | Stretch | ~1715-1730 | Strong |

| Aromatic C=C | Stretch | ~1600, ~1480 | Medium-Weak |

| C-O-C | Asymmetric Stretch | ~1250 | Strong |

| C-Cl | Stretch | ~700-800 | Medium |

Mass spectrometry (MS) provides crucial information about the molecular weight and structural features of a compound through its fragmentation pattern upon ionization. The molecular formula of 6-chloro-4-methyl-2H-1-benzopyran-2-one is C₁₀H₇ClO₂, giving it a monoisotopic mass of approximately 194.01 Da. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), the mass spectrum will exhibit a characteristic molecular ion cluster: a peak for the molecular ion [M]⁺ containing ³⁵Cl and an [M+2]⁺ peak for the ion containing ³⁷Cl, with an intensity ratio of approximately 3:1. libretexts.org

The fragmentation of coumarins under electron ionization is well-documented. benthamopen.comnih.gov The primary and most characteristic fragmentation pathway involves the loss of a neutral carbon monoxide (CO) molecule (28 Da) from the pyrone ring. benthamopen.comnih.gov This retro-Diels-Alder-type reaction results in the formation of a stable 5-chloro-3-methylbenzofuran (B75481) radical cation, which would appear as a prominent peak at m/z 166.

Table 3: Predicted Mass Spectrometry Fragmentation for 6-chloro-4-methyl-2H-1-benzopyran-2-one

| Ion | Proposed Structure | m/z (for ³⁵Cl) | Notes |

| [M]⁺ | Molecular Ion | 194 | Exhibits [M+2] peak at m/z 196 |

| [M-CO]⁺ | 5-Chloro-3-methylbenzofuran radical cation | 166 | Result of characteristic coumarin (B35378) fragmentation benthamopen.comnih.gov |

| [M-CO-H]⁺ | 165 | Loss of a hydrogen radical | |

| [M-CO-Cl]⁺ | 131 | Loss of a chlorine radical |

X-ray Crystallography and Solid-State Structural Investigations

X-ray crystallography offers the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and insights into intermolecular packing. utoronto.ca

While a single-crystal X-ray structure for 6-chloro-4-methyl-2H-1-benzopyran-2-one itself is not publicly available, extensive studies on closely related analogues, such as 6-Chloro-4-(4-methylphenoxymethyl)-2H-chromen-2-one, provide a robust model for its solid-state conformation. nih.gov These studies confirm that the coumarin ring system is essentially planar. The planarity is a key feature, facilitating efficient crystal packing. The bond lengths and angles within the coumarin core are consistent with its aromatic and lactone character. For example, the C=O bond length is typically short, while the C-O single bond within the ring is longer.

Table 4: Representative Crystallographic Data for a Related Coumarin Analogue Data from 6-Chloro-4-(4-methylphenoxymethyl)-2H-chromen-2-one, providing insight into the expected geometry. nih.gov

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 15.3068 |

| b (Å) | 6.9353 |

| c (Å) | 14.9566 |

| β (°) | 116.923 |

| Volume (ų) | 1415.66 |

| Z (molecules/unit cell) | 4 |

The arrangement of molecules within the crystal lattice is dictated by a network of non-covalent intermolecular forces. For 6-chloro-4-methyl-2H-1-benzopyran-2-one, several types of interactions are expected to be significant. Analysis of its analogue, 6-Chloro-4-(4-methylphenoxymethyl)-2H-chromen-2-one, reveals the presence of weak C-H···O and C-H···Cl hydrogen bonds that stabilize the packing into sheet-like structures. nih.gov

Quantum Chemical Calculations and Molecular Modeling

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry for investigating the electronic structure and properties of molecules. chemrxiv.org Methods like the B3LYP hybrid functional, often paired with basis sets such as 6-311++G(d,p), have been shown to provide reliable predictions of molecular geometries and vibrational properties for coumarin derivatives that are in good agreement with experimental X-ray diffraction data. ijrar.orgconicet.gov.ar

For the parent compound, 6-methylcoumarin, DFT calculations have been performed to determine its optimized geometry. ijrar.orgasianpubs.org The introduction of a chlorine atom at the C6 position is expected to subtly alter bond lengths and angles due to its electronegativity and steric bulk. DFT calculations for 6-chloro-4-methyl-2H-1-benzopyran-2-one would provide precise values for its structural parameters, forming the basis for further reactivity and spectroscopic analysis. The table below presents the calculated structural parameters for the closely related 6-methylcoumarin, determined at the B3LYP/6-311++G(d,p) level. ijrar.org

| Bond Lengths (Å) | Bond Angles (°) | ||

|---|---|---|---|

| Bond | Value | Angle | Value |

| O1-C2 | 1.373 | C2-O1-C9 | 121.9 |

| C2-C3 | 1.448 | O1-C2-C3 | 117.8 |

| C3-C4 | 1.352 | O1-C2-O12 | 116.8 |

| C4-C10 | 1.455 | C2-C3-C4 | 122.1 |

| C5-C6 | 1.373 | C3-C4-C10 | 121.6 |

| C6-C7 | 1.405 | C5-C10-C9 | 119.5 |

| C2-O12 | 1.211 | C6-C5-C10 | 121.2 |

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining the chemical reactivity and kinetic stability of a molecule. irjweb.com The HOMO, being the highest energy orbital with electrons, acts as an electron donor, while the LUMO, the lowest energy orbital that can accept electrons, acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular reactivity. irjweb.com A large energy gap implies high stability and low chemical reactivity (a "hard" molecule), whereas a small gap suggests higher reactivity and lower stability (a "soft" molecule). chemrxiv.org

From the energies of the HOMO and LUMO, several global chemical reactivity descriptors can be calculated to quantify the molecule's reactivity profile. nih.govajchem-a.com These descriptors provide a framework for understanding the relationship between electronic structure and chemical behavior. chemrxiv.org The calculated HOMO-LUMO energy gap for 6-methylcoumarin confirms that charge transfer occurs within the molecule. ijrar.org

| Descriptor | Formula | Description |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons to itself. |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates polarizability. |

| Electrophilicity Index (ω) | μ2 / (2η) where μ = -χ | Measure of the energy lowering due to maximal electron flow. |

Molecular Electrostatic Potential (MESP) mapping is a vital computational technique that illustrates the three-dimensional charge distribution of a molecule. uni-muenchen.de It is used to predict how a molecule will interact with other species, particularly identifying sites susceptible to nucleophilic and electrophilic attack. researchgate.net The MESP is mapped onto a constant electron density surface, with colors indicating the nature of the potential. Regions of negative potential (typically colored red) are rich in electrons and are prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. youtube.com

Conformational analysis is the study of the different spatial arrangements of a molecule (conformers) that can be interconverted by rotation about single bonds. libretexts.org The goal is to identify the most stable conformer, which corresponds to the global minimum on the potential energy surface. For largely planar and rigid structures like the coumarin nucleus, conformational analysis primarily focuses on the orientation of flexible substituent groups.

In the case of 6-chloro-4-methyl-2H-1-benzopyran-2-one, the main conformational freedom involves the rotation of the methyl group at the C4 position. Energy minimization calculations, typically performed using DFT methods, are employed to find the geometry with the lowest possible energy. researchgate.net This process ensures that the calculated properties such as electronic structure and reactivity descriptors correspond to the most stable and thus most populated conformation of the molecule under standard conditions.

Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. nih.govresearchgate.net In drug design, MD simulations are crucial for understanding how a ligand, such as a coumarin derivative, interacts with its biological target, typically a protein or enzyme. rjptonline.orgacs.org These simulations provide detailed, time-resolved information on the stability of the ligand-protein complex, the specific interactions that maintain binding, and the conformational changes that may occur upon binding. nih.gov

The process begins by docking the ligand into the active site of the target protein. The resulting complex is then placed in a simulated physiological environment (e.g., a box of water molecules and ions) and the system's trajectory is calculated by solving Newton's equations of motion. researchgate.net The stability of the complex is often assessed by monitoring the root-mean-square deviation (RMSD) of the protein backbone and ligand atoms over the simulation time, which can range from nanoseconds to microseconds. researchgate.netnih.gov A stable RMSD plot indicates that the ligand remains securely bound in the active site.

MD simulations on various coumarin derivatives have been used to validate docking poses and explore their binding modes with targets such as Cyclin-dependent Kinase 9 (CDK9) and cholinesterases. nih.govresearchgate.netbenthamdirect.com For 6-chloro-4-methyl-2H-1-benzopyran-2-one, an MD simulation would reveal its dynamic behavior within a specific enzyme's active site, highlighting key hydrogen bonds, hydrophobic interactions, and other non-covalent forces that contribute to its binding affinity and potential inhibitory activity.

Mechanistic Research on Biological Activities

Enzyme Inhibition Studies and Target Identification

The core of the biological activity of 2H-1-Benzopyran-2-one, 6-chloro-4-methyl- (also known as 6-chloro-4-methylcoumarin) and its analogs lies in their ability to inhibit specific enzymes. The structural features of the coumarin (B35378) scaffold, including the presence and position of substituents like the chloro group at C-6 and the methyl group at C-4, are critical in defining the potency and selectivity of these interactions.

Coumarin derivatives are recognized as inhibitors of cholinesterases (ChEs), enzymes crucial for regulating cholinergic neurotransmission. nih.gov These inhibitors function by preventing the breakdown of neurotransmitters like acetylcholine, thereby increasing its availability at the synaptic cleft. nih.gov This mechanism is a primary therapeutic strategy for conditions like Alzheimer's disease and myasthenia gravis. acs.orgnih.gov

The coumarin scaffold itself has demonstrated a wide variety of pharmacological activities, including the potential for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition. nih.govacs.org Studies on structure-activity relationships have indicated that substitutions on the coumarin ring are pivotal for inhibitory potency. Specifically, research involving 3D-QSAR models has suggested that bulky substitutions at the C-6 position of the coumarin scaffold are preferred for enhancing AChE inhibitory activity. acs.org This suggests that the 6-chloro substituent of 2H-1-Benzopyran-2-one, 6-chloro-4-methyl- is a key feature for this biological action. Some novel benzohydrazide (B10538) derivatives have shown dual inhibition of both AChE and BChE. researchgate.net Similarly, certain organoruthenium(II) complexes have been identified as reversible and competitive inhibitors of both cholinesterases. nih.gov

Lipoxygenases (LOXs) are a family of iron-containing enzymes that catalyze the deoxygenation of polyunsaturated fatty acids, leading to the formation of inflammatory mediators. nih.gov The inhibition of LOX is a target for anti-inflammatory therapies. Coumarin derivatives have been identified as effective LOX inhibitors, often acting as antioxidants or free radical scavengers, since the lipoxygenation process involves a carbon-centered radical. nih.gov

The substitution pattern on the coumarin core is critical for LOX inhibition. Studies have shown that coumarin compounds lacking substituents at positions 6, 7, and 8 exhibit very low inhibitory activity. nih.gov This highlights the importance of the chloro group at the C-6 position of 2H-1-Benzopyran-2-one, 6-chloro-4-methyl-. Further research on halogenated coumarins has shown that a bromine substituent, particularly at the C-6 position, contributes significantly to lipoxygenase inhibition. nih.gov For instance, 6-bromo-2-oxo-2H-chromene-3-carbonitrile was found to be an efficient LOX inhibitor, demonstrating 84.8% inhibition in one study. nih.gov This provides strong evidence that a halogen at the C-6 position is a favorable feature for this activity.

Cyclooxygenase (COX) enzymes are central to the inflammatory process, as they are responsible for the synthesis of prostaglandins (B1171923). selleckchem.com The inhibition of COX, particularly the inducible isoform COX-2, is the primary mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs). nih.govrsc.org

Research on 6-methylcoumarin (B191867) (6-MC), a closely related analog, provides significant insight into the potential mechanism of 6-chloro-4-methylcoumarin. Studies on lipopolysaccharide (LPS)-stimulated macrophages revealed that 6-MC reduces the production of prostaglandin (B15479496) E2 (PGE2). nih.govnih.gov Mechanistic investigations showed that 6-MC treatment decreased the protein levels of COX-2. nih.govnih.gov This inhibitory effect is believed to occur via the regulation of specific signaling pathways. It was found that 6-MC reduced the phosphorylation of the mitogen-activated protein kinase (MAPK) family and IκBα, a key component in the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govnih.gov These findings suggest that 2H-1-Benzopyran-2-one, 6-chloro-4-methyl- likely exerts anti-inflammatory effects by suppressing COX-2 expression through the inhibition of MAPK and NF-κB signaling.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Reference |

|---|---|---|---|

| Celecoxib | 82 | 6.8 | researchgate.net |

| Diclofenac | 0.076 | 0.026 | researchgate.net |

| Ibuprofen | 12 | 80 | researchgate.net |

| Meloxicam | 37 | 6.1 | researchgate.net |

| Rofecoxib | >100 | 25 | researchgate.net |

Recent research has explored the role of coumarin derivatives as inhibitors of various protein kinases and proteases, which are critical regulators of cell cycle progression and signaling.

Kinase Inhibition : The Aurora kinase family plays a crucial role in regulating mitosis, and its inhibition is a target for anticancer drugs. nih.govnih.gov While direct inhibition by 6-chloro-4-methylcoumarin has not been detailed, various other inhibitors have been identified with IC50 values in the nanomolar to micromolar range. acs.orgrsc.org For example, the inhibitor GSK650394 was found to inhibit human Aurora B with an IC50 of 5.68 µM. acs.org Cyclin-dependent kinases (CDKs) are also key targets in cancer therapy. nih.govmdpi.com Notably, a study on 6-bromo-coumarin derivatives revealed significant inhibitory activity against CDK4, with one compound showing an IC50 of 0.036 µM. mdpi.com This suggests that halogenated coumarins at the C-6 position are promising scaffolds for CDK inhibition.

Furthermore, the inhibition of the MAPK/ERK pathway is a key therapeutic strategy. As MEK1 is a kinase that phosphorylates and activates MAPK, its inhibition is of significant interest. Studies on the related compound 6-methylcoumarin have shown it reduces the phosphorylation of the mitogen-activated protein kinase (MAPK) family, indicating an upstream inhibitory effect, potentially involving MEK1. nih.govnih.gov

Protease Inhibition : The papain-like protease (PLpro) of coronaviruses is an essential enzyme for viral replication and a target for antiviral drugs. scielo.br While various coumarins have been investigated as protease inhibitors, research on a 6-chloromethyl-substituted derivative indicated it had only a modest effect on cell invasion, suggesting it may not be a potent protease inhibitor. mdpi.com

| Compound/Class | Target Kinase | IC50 | Reference |

|---|---|---|---|

| GSK650394 | Aurora B | 5.68 µM | acs.org |

| Alisertib (MLN8237) | Aurora A | 1.2 nM | rsc.org |

| Barasertib (AZD1152-HQPA) | Aurora B | 0.37 nM | rsc.org |

| Coumarin Derivative 2b (6-bromo) | CDK4 | 0.036 µM | mdpi.com |

| Flavopiridol | CDK1, CDK2, CDK4, CDK6 | 20-100 nM | nih.gov |

Alpha-glucosidase is an enzyme located in the small intestine that breaks down complex carbohydrates into simple sugars. scielo.bracs.org Inhibiting this enzyme can delay glucose absorption and manage postprandial hyperglycemia, a key approach in treating type 2 diabetes. researchgate.netyoutube.com Coumarin and its derivatives have emerged as a significant class of α-glucosidase inhibitors. nih.govresearchgate.net

Structure-activity relationship studies have shown that the nature and position of substituents on the coumarin ring heavily influence inhibitory activity. mdpi.com Halogenated biscoumarins, for example, exhibit good to excellent inhibition. mdpi.com The position of a chloro group has been shown to be important, with different isomers resulting in varied inhibitory activities. youtube.commdpi.com While specific IC50 values for 6-chloro-4-methylcoumarin are not available, a wide range of coumarin-hydrazone hybrids have demonstrated potent α-glucosidase inhibition, with IC50 values ranging from 2.39 to 57.52 µM, significantly more potent than the standard drug acarbose (B1664774) (IC50 = 873.34 µM). nih.gov These findings underscore the potential of the 6-chloro-4-methylcoumarin scaffold as a basis for developing new α-glucosidase inhibitors.

| Compound Type | Substituent Example | IC50 (µM) | Reference |

|---|---|---|---|

| Biscoumarin | p-bromo | 2.95 | mdpi.com |

| Biscoumarin | m-bromo | 2.89 | mdpi.com |

| Coumarin-Hydrazone Hybrid (7c) | - | 2.39 | nih.gov |

| Coumarin-Hydrazone Hybrid (7d) | m-chloro | 3.76 | youtube.com |

| Coumarin-Hydrazone Hybrid (7a) | o-chloro | 4.95 | youtube.com |

| Acarbose (Standard) | - | 93.63 - 873.34 | nih.govmdpi.com |

The anticoagulant properties of coumarin derivatives are mediated through the inhibition of Vitamin K epoxide reductase (VKOR), a critical enzyme in the vitamin K cycle. acs.orgmdpi.com VKOR is an integral membrane protein located in the endoplasmic reticulum that reduces vitamin K epoxide back to its active hydroquinone (B1673460) form. researchgate.netmdpi.com This active form of vitamin K is essential for the post-translational gamma-carboxylation of several blood clotting factors. nih.gov

By inhibiting VKOR, coumarins like warfarin (B611796) prevent the regeneration of active vitamin K, leading to the production of under-carboxylated, non-functional clotting factors, thereby exerting an anticoagulant effect. nih.govmdpi.com The inhibition mechanism is described as reversible and tight-binding. researchgate.net Molecular modeling and mutagenesis studies have identified key residues in VKOR, such as tyrosine 139, that are essential for warfarin binding. As a member of the coumarin class, 2H-1-Benzopyran-2-one, 6-chloro-4-methyl- is presumed to share this fundamental mechanism of VKOR inhibition, contributing to its potential anticoagulant activity.

Anti-inflammatory Mechanisms of Action

Research into 6-chloro-4-methylcoumarin and its parent compound, 6-methylcoumarin (6-MC), has uncovered significant anti-inflammatory effects, primarily through the modulation of key signaling pathways and the suppression of inflammatory molecules.

Studies on macrophages stimulated with lipopolysaccharide (LPS) have demonstrated that coumarin derivatives are potent inhibitors of pro-inflammatory cytokine production. mdpi.comnih.gov Specifically, 6-methylcoumarin has been shown to decrease the production of Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in a concentration-dependent manner. mdpi.comnih.gov These cytokines are central to the inflammatory cascade, responsible for initiating and amplifying inflammatory responses. mdpi.com The mechanism involves the suppression of gene expression for these cytokines. nih.gov

Similarly, other 4-methylcoumarin (B1582148) derivatives have been found to inhibit the production of TNF-α in activated microglial cells. nih.gov The reduction of these pro-inflammatory mediators is a key aspect of the anti-inflammatory profile of this class of compounds. nih.gov While Interleukin-10 (IL-10) is a critical anti-inflammatory cytokine that counter-regulates these processes, current research on 6-chloro-4-methylcoumarin has focused primarily on its inhibitory effects on pro-inflammatory cytokines rather than its direct influence on IL-10 production.

The anti-inflammatory effects of 6-methylcoumarin are rooted in its ability to interfere with crucial intracellular signaling pathways. mdpi.com Mechanistic studies reveal that 6-MC inhibits the phosphorylation of the mitogen-activated protein kinase (MAPK) family proteins (ERK, JNK, and p38) and the nuclear factor-kappa B (NF-κB) pathway. mdpi.com The NF-κB pathway is a pivotal regulator of inflammation, and its inhibition by 6-MC prevents the transcription of numerous pro-inflammatory genes. mdpi.comnih.gov

This is achieved by reducing the phosphorylation and subsequent degradation of IκBα, a protein that keeps NF-κB inactive in the cytoplasm. mdpi.com By stabilizing IκBα, 6-MC effectively blocks NF-κB's translocation to the nucleus, thereby shutting down the inflammatory response at a transcriptional level. mdpi.com Furthermore, these compounds lower the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for producing the inflammatory mediators nitric oxide (NO) and prostaglandins (PGE2), respectively. mdpi.comnih.gov

| Compound/Derivative | Affected Pathway/Mediator | Observed Effect | Reference |

|---|---|---|---|

| 6-Methylcoumarin (6-MC) | NF-κB Pathway | Inhibits phosphorylation of IκBα, blocking nuclear translocation of p65. | mdpi.com |

| 6-Methylcoumarin (6-MC) | MAPK Pathway | Reduces phosphorylation of ERK, JNK, and p38. | mdpi.com |

| 6-Methylcoumarin (6-MC) | Pro-inflammatory Cytokines | Decreases production of TNF-α and IL-6. | mdpi.com |

| 4-Methylcoumarin Derivatives | Inflammatory Enzymes | Lowers COX-2 and iNOS protein expression. | nih.gov |

| Coumarin-Curcumin Analogs | Signaling Pathways | Downregulates AKT/mTOR and NF-kβ signaling. | nih.gov |

Antimicrobial Research and Mechanisms

The benzopyranone core is associated with a wide spectrum of antimicrobial activities, including antibacterial, antifungal, and anti-biofilm properties.

Derivatives of the benzopyran-4-one structure have demonstrated notable antibacterial properties. Certain 6-aminomethyl-2-aryl-1-benzopyran-4-one derivatives, for example, were found to possess antimicrobial activity against the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacterium Escherichia coli.

The complex and lipid-rich cell wall of Mycobacterium tuberculosis presents a formidable barrier to antimicrobial agents, requiring drugs that can either penetrate this barrier or disrupt its synthesis. nih.gov The mechanisms of action for many anti-tubercular drugs involve metabolic activation within the bacterium to form the active compound. nih.gov While specific studies on 6-chloro-4-methylcoumarin against M. tuberculosis, Pseudomonas, or S. typhi are limited, the general activity of related coumarins suggests potential for further investigation into their mechanisms, which could involve membrane disruption or enzyme inhibition.

The antifungal potential of this structural class is significant. Research has shown that 6-methylcoumarin (6-MCM) exhibits strong antifungal activity against the plant pathogen Valsa mali, the causative agent of apple tree canker. nih.govmdpi.com The mechanism of action involves compromising the fungal cell membrane, leading to increased conductivity and leakage of intracellular proteins. nih.govmdpi.com This disruption of membrane integrity induces oxidative damage and ultimately inhibits mycelial growth and spore germination. nih.gov Furthermore, 6-MCM was found to inhibit pathogenicity-related enzymes secreted by the fungus, limiting its virulence. mdpi.com

Coumarins as a class have also been investigated for their antiviral properties against a range of viruses, including HIV and Hepatitis B virus. nih.gov The mechanisms are varied and can involve the inhibition of key viral enzymes such as reverse transcriptase and integrase, which are essential for viral replication. nih.gov Some derivatives have been shown to interfere with viral entry into host cells or modulate cellular pathways that the virus hijacks for its own replication. nih.gov

| Compound | Target Organism | EC₅₀ (Mycelial Growth) | EC₅₀ (Spore Germination) | Mechanism of Action | Reference |

|---|---|---|---|---|---|

| 6-Methylcoumarin (6-MCM) | Valsa mali | 185.49 mg/L | 54.62 mg/L | Damages cell membrane, increases permeability, inhibits pathogenic enzymes. | nih.gov |

Biofilms are structured communities of bacteria encased in a self-produced matrix, which confers significant resistance to conventional antibiotics. frontiersin.orgnih.gov Coumarin derivatives have emerged as promising agents that can inhibit the formation of biofilms, particularly those of Staphylococcus aureus. nih.gov A derivative of the target compound, (E)-4-Chloro-6-methyl-3-((2-(4-(4-nitrophenyl)thiazol-2-yl)hydrazono)methyl)-2H-chromen-2-one, demonstrated a 90% inhibition of S. aureus biofilm formation at a concentration of 100 µg/mL. nih.gov

The mechanisms behind this activity are multifaceted. One key strategy is the disruption of the biofilm matrix itself. frontiersin.org Quantitative RT-PCR analysis has revealed that coumarin derivatives can significantly downregulate the expression of the icaA and icaD genes. researchgate.net These genes are part of the ica (B1672459) operon, which is responsible for synthesizing polysaccharide intercellular adhesin (PIA), a critical component of the staphylococcal biofilm matrix. nih.gov By inhibiting the production of PIA, these compounds prevent the initial attachment and intercellular adhesion required for biofilm development. frontiersin.orgnih.gov Other proposed mechanisms include the disruption of quorum sensing signaling and interference with the production of extracellular polymeric substances (EPS). frontiersin.org

| Compound Derivative | Target Organism | Concentration | Biofilm Inhibition | Reference |

|---|---|---|---|---|

| (E)-4-Chloro-6-methyl-3-((2-(4-(4-nitrophenyl)thiazol-2-yl)hydrazono)methyl)-2H-chromen-2-one | Staphylococcus aureus | 100 µg/mL | 90% | nih.gov |

| (E)-4-(2-(2-((4-Chloro-6-methyl-2-oxo-2H-chromen-3-yl)methylene)hydrazinyl)thiazol-4-yl)benzonitrile | Staphylococcus aureus | 100 µg/mL | 91% | nih.gov |

Based on a comprehensive review of the available scientific literature, there is insufficient specific data to generate a detailed article on the chemical compound 2H-1-Benzopyran-2-one, 6-chloro-4-methyl- that adheres to the strict, multitiered outline provided.

Key information required to populate the requested sections, such as:

Specific IC₅₀ values for the inhibition of colon adenocarcinoma, breast carcinoma, or ovarian adenocarcinoma cell lines by 2H-1-Benzopyran-2-one, 6-chloro-4-methyl- .

Detailed mechanistic studies on its specific apoptosis induction pathways or effects on cell cycle regulation.

Quantitative data on its antioxidant and free radical scavenging capacity.

Binding affinities or modulation effects on dopamine (B1211576) D2 or serotonin (B10506) 5HT2 receptors.

Research on its specific antiadipogenesis and lipolytic effects in cellular models.

Dedicated structure-activity relationship (SAR) studies analyzing the precise contribution of the 6-chloro and 4-methyl groups to its potency.

...is not available in the searched scientific literature. To generate the requested article would require extrapolating findings from related but structurally distinct molecules, which would violate the explicit instruction to focus solely on 2H-1-Benzopyran-2-one, 6-chloro-4-methyl- and would not meet the required standard of scientific accuracy.

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is extensively used to forecast the binding mode and affinity of small molecule ligands, such as 6-chloro-4-methylcoumarin, to the active site of a target protein. This predictive capability is crucial for understanding the compound's potential mechanism of action and for guiding the design of more potent analogues.

Research on coumarin derivatives has demonstrated their ability to interact with a wide array of biological targets implicated in various diseases. For instance, studies on C-4 substituted coumarins have revealed their potential as anticancer agents by targeting the estrogen receptor alpha (ERα). nih.gov Docking simulations of these analogues into the ERα binding site (PDB ID: 3ERT) have shown binding scores (G-Score) ranging from -6.87 to -8.43 kcal/mol, which are superior to the standard drug tamoxifen (B1202) (-5.28 kcal/mol). nih.gov These interactions are typically stabilized by hydrophobic contacts with key amino acid residues like LEU346, THR347, and LEU525, indicating that the coumarin nucleus fits well within the receptor's hydrophobic pocket. nih.gov

Similarly, coumarin derivatives have been investigated as inhibitors of Murine Double Minute 2 (MDM2), a negative regulator of the p53 tumor suppressor. Molecular docking of certain coumarin derivatives revealed their capability to fit into the p53 binding pocket of the MDM2 protein (PDB ID: 1YCR), with key interactions involving amino acids such as VAL93, LEU54, and ILE61. nih.gov This interaction prevents the p53-MDM2 binding, thereby activating apoptosis in cancer cells. nih.gov

In the context of neurodegenerative diseases, coumarins have been docked against monoamine oxidase (MAO) enzymes. C7-substituted coumarins, for example, have shown selective inhibition of hMAO-A and hMAO-B. mdpi.com Docking studies help elucidate the basis for this selectivity, revealing how different substituents on the coumarin scaffold interact with the distinct active site architectures of the two enzyme isoforms. mdpi.com

Furthermore, hypothetical chlorinated coumarin derivatives have been studied as potential inhibitors for proteins involved in DNA repair, such as PARP, ATM, and CHK1, which are relevant targets in pancreatic cancer. tandfonline.com Docking results indicated that a chlorinated coumarin derivative could be a potent inhibitor of CHK1, suggesting a promising avenue for targeted cancer therapy. tandfonline.com The presence and position of the chlorine atom on the coumarin ring are critical, influencing the binding affinity and interaction patterns within the target's active site. The 6-chloro substitution, as seen in the subject compound, is often explored to enhance binding through halogen bonding or by modifying the electronic properties of the molecule. nih.gov

The table below summarizes representative molecular docking findings for coumarin derivatives against various protein targets. These studies collectively suggest that 6-chloro-4-methylcoumarin likely engages in favorable interactions with multiple biological targets, driven by the hydrophobic nature of the coumarin ring and specific contacts facilitated by its methyl and chloro substituents.

Table 1: Molecular Docking Studies of Coumarin Derivatives with Various Protein Targets This table is interactive. Click on headers to sort.

| Coumarin Derivative Type | Protein Target | PDB Code | Key Interacting Residues | Docking Score (kcal/mol) | Potential Therapeutic Area | Reference |

|---|---|---|---|---|---|---|

| C-4 Substituted Coumarins | Estrogen Receptor α (ERα) | 3ERT | LEU346, THR347, TRP383, LEU525 | -6.87 to -8.43 (G-Score) | Breast Cancer | nih.gov |

| General Coumarin Derivatives | MDM2 | 1YCR | LEU54, ILE61, VAL93 | Not Specified | Cancer | nih.gov |

| C7-Substituted Coumarins | Monoamine Oxidase A (hMAO-A) | 2BXS | TYR407, TYR444 | Not Specified | Neurological Disorders | mdpi.com |

| C7-Substituted Coumarins | Monoamine Oxidase B (hMAO-B) | 2V61 | ILE199, TYR326 | Not Specified | Neurological Disorders | mdpi.com |

| 7-Hydroxy-4-methylcoumarins | Carbonic Anhydrase IX | 5FL4 | HIS64, HIS94, THR200 | Not Specified | Cancer | mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts and accelerating the discovery of potent drug candidates. These models are built using descriptors that quantify various physicochemical properties of the molecules, such as electronic, steric, and hydrophobic features.

For coumarin derivatives, QSAR studies have been instrumental in identifying the key structural requirements for various pharmacological effects, including anticancer and enzyme inhibitory activities. A 2D-QSAR study on a series of 6-methyl-4-substituted coumarins as inhibitors of cyclin-dependent kinases (CDKs) for anticancer activity yielded a robust model for the HepG-2 cell line. nih.gov The model, developed using multiple linear regression (MLR), demonstrated good statistical significance (R² = 0.748, R²cv = 0.618). nih.gov The analysis revealed that the inhibitory activity was strongly related to the dipole moment and the number of hydrogen bond donors, suggesting that modulation of these properties could lead to more potent compounds. nih.gov

In another study focusing on MAO-B inhibition for Parkinson's disease, a QSAR model was developed for a series of coumarin derivatives. amazonaws.com The model showed a high correlation (R² = 0.93) between the computed relative Gibbs free energies of the enzyme-inhibitor complex and the experimental inhibitory activities (pIC₅₀). amazonaws.com This model was then used to create a 3D pharmacophore, which serves as a template for screening virtual libraries to find novel, potent inhibitors. amazonaws.com

The development of QSAR models often involves selecting relevant molecular descriptors that influence biological activity. For a series of 1,1-dioxo-1,4,2-benzodithiazine derivatives with a 6-chloro substitution pattern, QSAR analysis showed that cytotoxic activity against the MCF-7 breast cancer cell line was highly dependent on the natural charge on a specific carbon atom and the energy of the highest occupied molecular orbital (HOMO). nih.gov This indicates that the electronic properties, significantly influenced by the chloro-substituent, are critical for the observed anticancer effects. nih.gov Similarly, QSAR studies on other chlorinated heterocyclic compounds have confirmed the importance of electronic, hydrophobic, and steric factors for biological activity. asianpubs.org

These findings underscore the utility of QSAR in understanding how substitutions on the coumarin core, such as the 6-chloro and 4-methyl groups, can impact biological outcomes. The models provide a predictive framework to design new derivatives of 2H-1-Benzopyran-2-one, 6-chloro-4-methyl- with potentially enhanced and selective biological activities.

Table 2: QSAR Models for Biologically Active Coumarin Analogues This table is interactive. Click on headers to sort.

| Compound Series | Biological Activity | Model Type | Key Descriptors | Statistical Significance | Reference |

|---|---|---|---|---|---|

| 6-methyl-4-substituted coumarins | Anticancer (CDK inhibition, HepG-2) | 2D-QSAR (MLR) | Dipole Moment, Number of H-bond donors | R² = 0.748 | nih.gov |

| Coumarin Derivatives | MAO-B Inhibition | 3D-QSAR | Relative Gibbs Free Energies (ΔΔG) | R² = 0.93 | amazonaws.com |

| Pyrimidine-coumarin-triazole conjugates | Anticancer (MCF-7) | 2D-QSAR | Maximal electrotopological positive variation (MAXDP), Structural information content index (JGI7) | R² = 0.99 (for best models) | mdpi.com |

Emerging Research Applications in Non Clinical Fields

Fluorescent Probes and Bioimaging Applications

Coumarin (B35378) derivatives are well-regarded for their strong fluorescence properties, making them excellent candidates for fluorescent probes in biological research. chemimpex.com Specifically, analogues such as 6-Chloro-7-hydroxy-4-methylcoumarin are utilized as fluorescent markers for labeling and tracking biomolecules, enabling researchers to visualize cellular processes in real-time during live-cell imaging. chemimpex.com The stability and compatibility of these compounds in various solvents enhance their utility in diverse experimental conditions. chemimpex.com

The core principle of using coumarins in bioimaging lies in their pi-extended skeleton, which can be modified with electron-donating and electron-withdrawing substituents to significantly alter photophysical parameters like absorption and fluorescence emission. elsevierpure.com While research on benzo[g]coumarins highlights the move towards red/far-red fluorescence for applications like two-photon microscopy, the fundamental structure of 2H-1-Benzopyran-2-one, 6-chloro-4-methyl- fits within the broader class of coumarins used for developing probes that can sense biologically important species. elsevierpure.com For instance, the broader family of coumarin-based fluorescent probes is instrumental in developing systems for tracking drug delivery. Coumarin 6 is a well-known fluorescent dye used as a probe in microparticle drug delivery systems to conduct in vivo tracking and cell uptake studies. medchemexpress.com

The development of fluorescent probes is a dynamic area of research, with new derivatives constantly being synthesized to detect specific pathological markers. For example, novel benzothiazole (B30560) derivatives have been designed as fluorescent probes for detecting β-amyloid and α-synuclein aggregates, which are hallmarks of Alzheimer's and Parkinson's diseases, respectively. nih.gov These probes show a significant increase in fluorescence intensity upon binding to their target protein aggregates. nih.gov This principle of designing probes for specific biological targets is a key driver for the exploration of new coumarin derivatives like 6-chloro-4-methylcoumarin.

Applications in Materials Science (e.g., polymer chemistry, optoelectronics)

The inherent properties of coumarin derivatives make them valuable in materials science, particularly in the development of photonic and optoelectronic devices. chemimpex.comdergipark.org.tr Research into related compounds, such as 4-chloromethyl-7-hydroxy coumarin, has shown that they exhibit semiconductor behavior, making them important candidates for devices like diodes, photo-diodes, and sensors. dergipark.org.tr Quantum chemical calculations and spectroscopic analyses of coumarin derivatives provide insights that are crucial for their application in optoelectronic devices. researchgate.net

In polymer chemistry, coumarins are integrated into polymer structures to create materials with specific functionalities. For instance, 6-methylcoumarin (B191867) (6-MC) has been used to create a stable polyurethane blend composite. This composite demonstrated significant antibiofilm activity, showcasing a practical application of coumarin derivatives in functional surface coatings. nih.gov The diverse applications of coumarins in materials science also include their use in high-density non-linear optical data storage and in polymer films for the photoalignment of liquid crystals. dergipark.org.tr The photodimerization capabilities of coumarins are central to some of these applications. researchgate.net

| Application Area | Coumarin Derivative Example | Specific Use/Finding | Reference |

| Optoelectronics | 4-Chloromethyl-7-hydroxy coumarin | Exhibits semiconductor behavior, potential for diodes and sensors. | dergipark.org.tr |

| Photonics | 6-Chloro-7-hydroxy-4-methylcoumarin | Utilized in the development of photonic devices. | chemimpex.com |

| Polymer Chemistry | 6-Methylcoumarin (6-MC) | Component in a polyurethane blend for antibiofilm surface coatings. | nih.gov |

Analytical Chemistry Reagents and Sensors

Derivatives of 4H-1-benzopyran are a versatile class of analytical reagents used for the spectrophotometric determination of various transition metals. rroij.com These compounds act as chelating agents, forming colored complexes with metal ions that can be quantified. rroij.com

Several chloro-substituted benzopyran derivatives have been successfully employed as reagents for detecting specific metals in trace amounts. These examples demonstrate the utility of the chloro-benzopyranone structure in analytical applications. The presence of the chloro group, along with other substituents, influences the selectivity and sensitivity of the reagent for different metal ions.

| Analytical Reagent | Target Metal Ion | Methodology | Reference |

| 6-Chloro-3-hydroxy-2-(2′-thienyl)-4-oxo-4H-1-benzopyran | Tin (Sn) | Forms a complex extractable into dichloromethane (B109758) with a λmax at 432 nm. | rroij.com |

| 6-Chloro-hydroxy-7-methyl-2-(2-thienyl)-4H-chromen-4-one | Vanadium (V) | Provides a highly sensitive and selective spectrophotometric determination. | rroij.com |

| 6-Chloro-3-hydroxy-7-methyl-2-(2'-thienyl)-4H-chromen-4-one | Zirconium (Zr) | Used for the trace determination of zirconium. | rroij.com |

Beyond metal detection, the development of coumarin-based sensors is an active research area. researchgate.net Their fluorescence properties are particularly useful, as changes in fluorescence can signal the presence of a target analyte. elsevierpure.com

Dyes and Pigments Research

Coumarins are a significant class of compounds in dye chemistry, known for their strong light absorption and luminescence. tcichemicals.com The photophysical properties of a coumarin dye are heavily influenced by the substituents on its aromatic ring. Unsubstituted coumarins are typically not very luminescent. However, the introduction of an electron-donating group, often at the 7-position, combined with an electron-withdrawing group on the coumarin molecule, facilitates intramolecular charge transfer, which is key to their strong fluorescence. tcichemicals.com

The wavelength of light absorption and luminescence can be controlled by introducing different groups at the 3- or 4-positions. tcichemicals.com The target compound, 2H-1-Benzopyran-2-one, 6-chloro-4-methyl-, possesses a methyl group at the 4-position and a chloro group at the 6-position. These substituents modulate its electronic properties and thus its potential as a dye. Coumarin derivatives are particularly useful as laser dyes that emit in the blue-green region of the spectrum. tcichemicals.com Coumarin 6, for example, is a well-established fluorochrome laser dye. nih.gov

Photoreaction Studies in Solid-State Inclusion Complexes

Coumarins undergo [2+2] photodimerization reactions, a process that can be studied and controlled within solid-state inclusion complexes. cdnsciencepub.com When coumarin molecules are confined within the cavity of a host molecule, such as β-cyclodextrin, their alignment and reactivity can be precisely directed. cdnsciencepub.comnih.gov Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, making them ideal hosts for forming inclusion complexes with guest molecules of suitable polarity and size. nih.govmdpi.com

Studies on 6-alkylcoumarins, including 6-methylcoumarin, have shown that the selectivity of the photodimerization can be steered by the reaction environment. researchgate.net Four possible photodimers can be formed: syn head-to-head, anti head-to-head, syn head-to-tail, and anti head-to-tail. researchgate.net For 6-methylcoumarin, the anti-head-to-head dimer is formed exclusively in nonpolar solvents, while ionic micellar systems, which mimic aspects of inclusion complexes, favor the formation of the syn-head-to-head dimer. researchgate.net This demonstrates that the host environment can dictate the stereochemical outcome of the photoreaction. The formation of these inclusion complexes can be confirmed through various analytical techniques, and the stability of such complexes is a key parameter in these studies. nih.govresearchgate.net

This ability to control photoreactions in the solid state is of great interest for applications in materials science and the development of photoresponsive systems. researchgate.netresearchgate.net

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes for Enhanced Yield and Sustainability

The synthesis of coumarin (B35378) derivatives has traditionally relied on classic condensation reactions such as the Pechmann, Knoevenagel, Perkin, and Wittig reactions. researchgate.netresearchgate.net While effective, these methods often involve harsh conditions, hazardous solvents, and lengthy reaction times, leading to by-product formation and environmental concerns. researchgate.net The future of synthesizing 6-chloro-4-methyl-2H-1-benzopyran-2-one lies in the adoption of green chemistry principles to enhance both yield and sustainability. eurekalert.orgbenthamdirect.com

Future research should focus on optimizing existing green methodologies and exploring new ones. kjscollege.comeurekaselect.com This includes the expanded use of:

Microwave and Ultrasound-Assisted Synthesis: These techniques can dramatically reduce reaction times and improve yields by providing uniform and efficient heating. eurekalert.orgkjscollege.com

Solvent-Free and Solid-State Reactions: Mechanochemical methods, such as ball milling, eliminate the need for hazardous solvents, reduce waste, and can lead to the formation of unique polymorphs. rsc.org

Green Catalysts: The use of reusable solid acid catalysts, ionic liquids, and deep eutectic solvents can replace corrosive and toxic catalysts like sulfuric acid. rsc.orgfrontiersin.org For instance, Brønsted acidic ionic liquids have been successfully used as green catalysts for synthesizing coumarin derivatives. frontiersin.org

Multicomponent Reactions (MCRs): Designing one-pot MCRs can improve efficiency by combining several synthetic steps, thereby reducing waste and saving time and resources. frontiersin.org

A comparative analysis of conventional versus potential green synthetic methods highlights the direction for future research.

| Synthetic Method | Typical Conditions | Advantages | Future Research Focus for 6-chloro-4-methyl-2H-1-benzopyran-2-one |

|---|---|---|---|

| Conventional Pechmann Condensation | Strong acids (e.g., H₂SO₄), high temperatures | Well-established, readily available starting materials | Replacement of strong acids with solid, reusable acid catalysts. researchgate.net |

| Microwave-Assisted Synthesis | Solvent-free or with green solvents (e.g., PEG-400) | Rapid, high yields, energy efficient. kjscollege.com | Optimization of microwave parameters (power, temperature, time) for synthesis. |

| Ultrasound-Assisted Synthesis | Room temperature, shorter reaction times | Environmentally benign, improved mass transfer. nih.gov | Exploration of sonocatalysis to further enhance reaction rates and yields. |

| Mechanochemical Synthesis (Ball Milling) | Solvent-free, ambient temperature | High yields, low E-factor, scalable. rsc.org | Investigation of different grinding media and catalysts for optimal performance. |

Identification and Characterization of Undiscovered Molecular Targets for Biological Activity

Coumarin derivatives are known to interact with a wide array of biological targets, leading to diverse pharmacological activities including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. frontiersin.orgchemmethod.comnih.govfrontiersin.org While the biological profile of many coumarins has been explored, the specific molecular targets of 6-chloro-4-methyl-2H-1-benzopyran-2-one remain largely uncharacterized.

Future research should employ a multi-pronged approach to uncover its bioactivity:

High-Throughput Screening (HTS): Screening the compound against large libraries of enzymes, receptors, and cell lines can rapidly identify potential biological activities. chemmethod.com